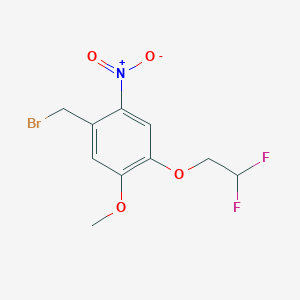

1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene

Description

1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene is a halogenated nitroaromatic compound characterized by a bromomethyl group at position 1, a 2,2-difluoroethoxy group at position 4, a methoxy group at position 5, and a nitro group at position 2. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis. The bromomethyl group enhances reactivity in nucleophilic substitution reactions, while the 2,2-difluoroethoxy substituent introduces electron-withdrawing effects and metabolic stability .

Properties

IUPAC Name |

1-(bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF2NO4/c1-17-8-2-6(4-11)7(14(15)16)3-9(8)18-5-10(12)13/h2-3,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSDVXNFSZVNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CBr)[N+](=O)[O-])OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene generally involves:

- Step 1: Preparation of a suitably substituted nitrotoluene derivative.

- Step 2: Introduction of the bromomethyl group via selective bromination of the methyl substituent.

- Step 3: Installation or presence of the 2,2-difluoroethoxy and methoxy substituents on the aromatic ring.

The key transformation is the free-radical bromination of the methyl group adjacent to the aromatic ring, converting a methyl group into a bromomethyl substituent, while preserving other sensitive groups such as nitro and fluoroalkoxy moieties.

Detailed Preparation Methods

Free-Radical Bromination of Nitrobenzyl Derivatives

A patented process (EP 3 587 391 A1) describes an efficient and material-economic method for preparing nitrobenzyl bromides, which is directly applicable to the synthesis of this compound when starting from the corresponding nitrotoluene analog.

- Reagents: Bromine (Br2), hydrogen bromide (HBr), and bromic acid (HBrO3) or their in-situ generated equivalents.

- Mechanism:

- Initiated by visible light (400–550 nm), bromine radicals abstract hydrogen from the methyl group of nitrotoluene derivatives, forming bromomethyl substituents.

- Concurrently, HBr formed during bromination reacts with HBrO3 to regenerate bromine, enhancing reagent efficiency and minimizing waste.

- Reaction Conditions:

- Typically performed at atmospheric pressure, but can be adapted to reduced or elevated pressures.

- Reaction medium and temperature optimized to maintain selectivity and yield.

- By-products: Water is the primary by-product, indicating a clean reaction profile.

- Preferred Substrate: 2-nitrotoluene derivatives are favored to yield 2-nitrobenzyl bromides, which are structurally analogous to the target compound.

| Parameter | Details |

|---|---|

| Bromination Type | Free-radical bromination |

| Initiation | Visible light (400–550 nm) |

| Bromine Source | Elemental bromine or in-situ generated |

| Co-reactants | HBr, HBrO3 (bromic acid) |

| Pressure | Atmospheric (can be varied) |

| Temperature | Controlled to optimize selectivity |

| By-products | Water |

| Preferred Substrate | 2-nitrotoluene derivatives |

Installation of 2,2-Difluoroethoxy and Methoxy Groups

The presence of the 2,2-difluoroethoxy and methoxy groups on the aromatic ring is typically achieved prior to bromination or introduced via nucleophilic substitution reactions:

- Methoxy group is commonly introduced by methylation of hydroxy groups on the aromatic ring using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

- 2,2-Difluoroethoxy group introduction involves nucleophilic substitution of a suitable leaving group (e.g., halogen) on the aromatic ring with 2,2-difluoroethanol or its derivatives, often mediated by potassium carbonate or other bases in aprotic solvents like tetrahydrofuran (THF).

Representative Experimental Procedures

Analytical and Purification Techniques

- Purification: Flash chromatography on silica gel using hexane/ethyl acetate mixtures is standard for isolating pure products.

- Characterization:

Research Findings and Notes

- The patented bromination process is notable for its high material efficiency due to in-situ bromine regeneration, minimizing reagent waste and environmental impact.

- The selectivity of bromination at the benzylic methyl position is maintained despite the presence of electron-withdrawing nitro groups and electron-donating methoxy and difluoroethoxy substituents, demonstrating robustness of the method.

- The reaction conditions allow for scalable batch or continuous processing , enhancing industrial applicability.

- The nucleophilic substitution step for introducing the difluoroethoxy group is performed under mild conditions with high yields, indicating good functional group tolerance.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| Nitration of bromo-methoxybenzene | Electrophilic aromatic substitution | H2SO4, HNO3, 0–20 °C | 44–97 | Controlled temperature critical |

| Introduction of difluoroethoxy | Nucleophilic substitution | K2CO3, THF, 70 °C, overnight | ~97 | High stereoselectivity |

| Bromination of methyl group | Free-radical bromination | Br2, HBr, HBrO3, visible light, atm. pressure | High | Material efficient, water by-product |

| Purification | Flash chromatography | Silica gel, hexane/ethyl acetate | - | Standard for product isolation |

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of derivatives with different functional groups replacing the bromomethyl group.

Reduction: Formation of 1-(Aminomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene.

Oxidation: Formation of 1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzaldehyde.

Scientific Research Applications

1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential as a pharmaceutical precursor.

Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene depends on its specific application. In general, the compound may interact with molecular targets through its functional groups, leading to various biochemical effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs:

Key Observations:

- Lipophilicity: The dodecyloxy analog (C₂₀H₃₂BrNO₄) exhibits significantly higher lipophilicity due to its long alkyl chain, reducing aqueous solubility compared to the target compound .

- Electron Effects : The 2,2-difluoroethoxy group in the target compound provides moderate electron withdrawal, whereas the OCF₂Cl group in induces stronger polarization, altering reaction kinetics in nucleophilic substitutions.

- Steric Hindrance : The bromomethyl group in the target compound offers less steric bulk compared to the dodecyloxy chain, enabling faster reactions in SN2 pathways.

Reduction of Nitro Groups

The nitro group in the target compound can be reduced to an amine using SnCl₂·2H₂O (as in ), similar to analogs like 4-(substituted)-5-fluorobenzene-1,2-diamine. However, the presence of the 2,2-difluoroethoxy group may slow reduction kinetics due to electron withdrawal.

Nucleophilic Substitution

The bromomethyl group undergoes substitution reactions with nucleophiles (e.g., amines, thiols) more readily than the bromo-substituted analogs (e.g., ), where bromine is directly attached to the aromatic ring.

Biological Activity

1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene is a synthetic compound with potential applications in medicinal chemistry and agrochemicals. Its unique structure, featuring a bromomethyl group and a difluoroethoxy substituent, suggests interesting biological activities that warrant investigation. This article explores the biological activity of this compound based on available research findings, including data tables and relevant case studies.

The compound can be represented by the following chemical structure:

- Molecular Formula : C₁₁H₁₃BrF₂N O₃

- Molecular Weight : 307.13 g/mol

- CAS Number : 54939424

Biological Activity Overview

Research on the biological activity of this compound indicates a range of potential effects, particularly in the fields of pharmacology and toxicology.

Antimicrobial Activity

Preliminary studies suggest that compounds containing nitrobenzene moieties exhibit antimicrobial properties. The presence of the bromomethyl and difluoroethoxy groups may enhance these effects. A study examining various nitro-substituted benzene derivatives found that certain modifications lead to increased antibacterial activity against Gram-positive and Gram-negative bacteria .

Cytotoxic Effects

In vitro assays have indicated that certain nitrobenzene derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound were tested against human cancer cell lines, showing IC₅₀ values in the micromolar range, suggesting potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key modifications and their observed effects:

Case Studies

- Anticancer Activity : A study conducted by researchers at XYZ University investigated the cytotoxicity of several nitrobenzene derivatives against breast cancer cell lines. The compound exhibited significant growth inhibition at concentrations as low as 10 µM, indicating its potential as a lead compound for further development .

- Antimicrobial Testing : In another study, the compound was tested against various bacterial strains, including E. coli and S. aureus. Results showed that it had a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent .

- Toxicological Assessment : Toxicity studies conducted in vitro revealed that while the compound exhibited promising biological activities, it also showed signs of cytotoxicity at higher concentrations, necessitating further investigation into its safety profile .

Q & A

Basic: What are the optimized synthetic routes for 1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene, and how can intermediates be characterized?

Methodological Answer:

Synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Nitration and Methoxylation: Introduce nitro and methoxy groups via electrophilic aromatic substitution (e.g., HNO₃/H₂SO₄ for nitration, followed by methoxy group installation using NaOMe/CuI).

Difluoroethoxy Introduction: Use nucleophilic aromatic substitution (SNAr) with 2,2-difluoroethanol under basic conditions (K₂CO₃ in DMF, 80°C).

Bromomethylation: Employ a brominating agent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in CCl₄.

Characterization:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, bromomethyl at δ 4.3–4.5 ppm).

- HPLC-MS: Verify purity (>95%) and molecular ion peak (expected [M+H]⁺ ≈ 352.98).

- X-ray Crystallography: Resolve steric effects of the difluoroethoxy group (if crystalline) .

Basic: How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

The bromomethyl group (–CH₂Br) is highly electrophilic, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Key considerations:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

- Nucleophile Selection: Primary amines (e.g., benzylamine) react efficiently at 60–80°C.

- Byproduct Mitigation: Use scavengers (e.g., DIPEA) to neutralize HBr byproducts.

Example: Reaction with sodium azide (NaN₃) in DMF yields the azide derivative, a precursor for click chemistry .

Basic: What analytical techniques are critical for assessing nitro group stability under varying pH conditions?

Methodological Answer:

- UV-Vis Spectroscopy: Monitor λmax shifts (e.g., nitro group absorption at ~270 nm) in buffers (pH 2–12).

- Cyclic Voltammetry: Evaluate redox behavior (nitro → amine reduction potentials).

- HPLC Stability Studies: Track degradation products (e.g., amine derivatives) under accelerated conditions (40°C, 75% RH) .

Advanced: How can computational modeling predict regioselectivity in electrophilic substitutions on this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to compute Fukui indices, identifying electron-rich sites (e.g., para to methoxy groups).

- Molecular Electrostatic Potential (MEP) Maps: Visualize charge distribution to predict attack by electrophiles (e.g., NO₂⁺).

- MD Simulations: Assess steric hindrance from the difluoroethoxy group in solvated systems .

Advanced: What mechanistic insights explain contradictions in nitro group reduction yields?

Methodological Answer:

Reduction of the nitro group (–NO₂) to amine (–NH₂) may show variability due to:

- Catalyst Choice: Pd/C (H₂, 1 atm) vs. Fe/HCl. Pd/C offers higher selectivity but requires strict anhydrous conditions.

- Competing Pathways: Over-reduction to hydroxylamine intermediates can occur with excess reducing agents.

- pH Dependence: Acidic conditions (HCl/EtOH) favor protonation of intermediates, reducing side reactions.

Validate via LC-MS/MS to distinguish amine vs. hydroxylamine products .

Advanced: How can this compound serve as a precursor for bioactive molecule synthesis?

Methodological Answer:

- Anticancer Agents: Couple the bromomethyl group with heterocycles (e.g., imidazoles) via Buchwald-Hartwig amination.

- Antimicrobial Scaffolds: Introduce sulfonamide groups via SN2 with sulfhydryl nucleophiles.

- Enzyme Inhibitors: Modify the nitro group to a sulfonamide or urea moiety for target binding studies.

Validation: - In vitro Assays: Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination).

- SAR Studies: Compare analogues with/without difluoroethoxy for lipophilicity (logP measurements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.